molecular formula C19H31N3O2S B2866541 1-[(4-Mesityl-1-piperazinyl)sulfonyl]azepane CAS No. 825608-09-1

1-[(4-Mesityl-1-piperazinyl)sulfonyl]azepane

Cat. No. B2866541
CAS RN: 825608-09-1
M. Wt: 365.54
InChI Key: LYMFRBIZGHZFCS-UHFFFAOYSA-N
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Description

1-[(4-Mesityl-1-piperazinyl)sulfonyl]azepane, also known as MS-5, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of piperazine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-[(4-Mesityl-1-piperazinyl)sulfonyl]azepane is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in processes such as acid-base balance and neurotransmitter regulation.
Biochemical and Physiological Effects:
1-[(4-Mesityl-1-piperazinyl)sulfonyl]azepane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as the replication of viruses. Additionally, 1-[(4-Mesityl-1-piperazinyl)sulfonyl]azepane has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(4-Mesityl-1-piperazinyl)sulfonyl]azepane is its broad spectrum of activity against various microorganisms, making it a potential candidate for the treatment of multiple infectious diseases. However, one limitation of 1-[(4-Mesityl-1-piperazinyl)sulfonyl]azepane is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types.

Future Directions

There are several future directions for the study of 1-[(4-Mesityl-1-piperazinyl)sulfonyl]azepane. One potential direction is the development of 1-[(4-Mesityl-1-piperazinyl)sulfonyl]azepane analogs with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-Mesityl-1-piperazinyl)sulfonyl]azepane and its potential use in the treatment of various diseases. Finally, the development of 1-[(4-Mesityl-1-piperazinyl)sulfonyl]azepane as a therapeutic agent will require extensive preclinical and clinical studies to determine its safety and efficacy in humans.

Scientific Research Applications

1-[(4-Mesityl-1-piperazinyl)sulfonyl]azepane has been studied extensively for its potential use in various therapeutic applications. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the treatment of infectious diseases. Additionally, 1-[(4-Mesityl-1-piperazinyl)sulfonyl]azepane has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

1-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2S/c1-16-14-17(2)19(18(3)15-16)20-10-12-22(13-11-20)25(23,24)21-8-6-4-5-7-9-21/h14-15H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMFRBIZGHZFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[4-(2,4,6-Trimethylphenyl)-1-piperazinyl]sulfonyl]azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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